molecular formula C13H8N4O3 B13002238 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B13002238
M. Wt: 268.23 g/mol
InChI Key: NUSDIKCJZWGKCE-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrimidine core substituted with a 3-nitrophenyl group at position 2 and a carbaldehyde moiety at position 2. This structure combines electron-withdrawing (nitro) and reactive (aldehyde) groups, making it a versatile intermediate in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the use of cyanoacetohydrazide, 4-nitroacetophenone, and various diamines in a mixture of water and ethanol . The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing environmentally benign solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
Research has indicated that derivatives of imidazo[1,2-a]pyrimidines, including 2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde, exhibit promising antimicrobial properties. A study highlighted the synthesis of various imidazo[1,2-a]pyrimidine derivatives that were tested against different bacterial strains. The results showed significant inhibition rates, suggesting their potential as effective antimicrobial agents in clinical settings .

Antileishmanial Activity
Recent findings have demonstrated that imidazo[1,2-a]pyrimidines possess selective antileishmanial activity. For instance, compounds similar to this compound have been shown to outperform traditional treatments against Leishmania species. The most potent analogs exhibited IC50 values lower than 10 μM, indicating their potential as effective treatments for leishmaniasis .

Anti-inflammatory Effects
The anti-inflammatory properties of imidazo[1,2-a]pyrimidines have been extensively studied. Various derivatives have been evaluated for their ability to inhibit inflammatory responses in vitro and in vivo. These compounds demonstrated significant inhibition of leukocyte functions and reduced inflammation in animal models . This suggests that this compound may contribute to the development of new anti-inflammatory medications.

Corrosion Inhibition

Corrosion Inhibitor
Another notable application of this compound is its use as a corrosion inhibitor for metals in acidic environments. Studies have shown that this compound effectively protects mild steel from corrosion by forming a protective layer on the metal surface. The mechanism involves adsorption onto the metal surface, which prevents corrosive agents from interacting with the metal . This application is particularly relevant in industrial settings where metal degradation poses significant economic challenges.

Summary of Key Findings

ApplicationActivity/EffectReference
AntimicrobialSignificant inhibition against various bacterial strains
AntileishmanialPotent activity against Leishmania with IC50 < 10 μM
Anti-inflammatoryInhibition of leukocyte functions and inflammation
Corrosion InhibitorEffective protection for mild steel in acidic environments

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. It can inhibit enzyme activities by binding to active sites or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents on the phenyl ring or imidazo[1,2-a]pyrimidine core. These variations significantly impact physical, chemical, and biological properties:

Compound Name Substituents (Position) Key Features
2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde (9d) Phenyl (C-2) Lacks nitro group; phenyl substituent provides steric bulk and lipophilicity
2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde (9c) 4-Fluorophenyl (C-2) Electron-withdrawing fluorine (para) may enhance polarity and stability
2-(4-Methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde (DABTEI) 4-Methoxy (C-2), nitro (C-6) Methoxy (electron-donating) and nitro (electron-withdrawing) create electronic contrast
2-(4-Isobutylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde 4-Isobutylphenyl (C-2) Bulky isobutyl group increases hydrophobicity and steric hindrance

Key Observations :

  • Electronic Effects : The 3-nitro group in the target compound introduces stronger electron-withdrawing effects compared to 4-fluoro (9c) or methoxy (DABTEI) substituents. This may reduce electron density on the aromatic system, influencing reactivity in nucleophilic substitutions or coordination chemistry .

Comparison of Yields :

  • Compound 9d (2-phenyl) was synthesized in 87% yield via condensation .
  • Silver-catalyzed methods () achieve yields of 60–85% but require transition-metal catalysts .

Physical and Chemical Properties

  • Melting Points :
    • 9c (4-fluorophenyl): 208–210°C
    • 9d (phenyl): Similar range, though exact data for the target compound is unavailable.
  • Solubility : Nitro groups generally reduce solubility in polar solvents due to increased molecular weight and hydrophobicity.
  • Spectroscopic Data :
    • ¹H NMR : For 9c, the aldehyde proton resonates at δ 10.12 ppm, consistent with similar carbaldehydes .

Biological Activity

2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a compound that belongs to the imidazo[1,2-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and potential neuroprotective properties, supported by various studies and findings.

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C13H9N3O2
  • CAS Number : 1216207-16-7

Antimicrobial Activity

Research indicates that compounds within the imidazo[1,2-a]pyrimidine class exhibit significant antimicrobial properties. For instance, a study synthesized several derivatives and evaluated their antibacterial effects against various strains. The presence of the nitro group at position 3 was found to enhance activity against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 15 to 30 µg/mL against selected bacterial strains .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa30

Anticancer Activity

The anticancer potential of imidazo[1,2-a]pyrimidines has been widely studied. In vitro assays revealed that this compound exhibited cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound's IC50 values were reported at approximately 10 µM for MCF-7 cells and around 15 µM for HCT116 cells .

Cell Line IC50 (µM)
MCF-7 (Breast)10
HCT116 (Colon)15
A549 (Lung)12

Neuroprotective Properties

Recent studies have suggested that derivatives of imidazo[1,2-a]pyrimidines may possess neuroprotective properties. For example, compounds have been shown to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's. The synthesized derivatives exhibited IC50 values in the low micromolar range against MAO-B .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Antimicrobial Mechanism : It is believed that the nitro group enhances the compound's ability to disrupt bacterial cell membranes or interfere with essential metabolic processes.
  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Neuroprotective Mechanism : Inhibition of MAO-B leads to increased levels of neurotransmitters such as dopamine, which can mitigate neurodegeneration.

Case Studies

Several studies have highlighted the efficacy of imidazo[1,2-a]pyrimidine derivatives:

  • Anticancer Study : A study by Farag et al. demonstrated that imidazo[1,2-a]pyrimidine derivatives showed promising results against breast cancer cell lines with significant cytotoxicity observed .
  • Neuroprotection Study : In a pharmacological screening for neuroprotective agents, a related compound was shown to inhibit MAO-B effectively, suggesting potential therapeutic applications in treating neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde, and how are reaction conditions optimized?

The compound is typically synthesized via the Vilsmeier-Haack reaction , where 2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine undergoes formylation using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) as reagents. Key steps include:

  • Dissolving the precursor in chloroform or DMF .
  • Controlled addition of POCl₃ at 0–10°C to avoid exothermic side reactions .
  • Refluxing for 8–12 hours, followed by vacuum evaporation and chromatographic purification .
    Optimization strategies :
  • Adjusting stoichiometry (e.g., POCl₃:DMF ratio) to enhance yield.
  • Monitoring reaction progress via TLC or HPLC to minimize by-products .

Q. How is the purity and structural identity of this compound validated?

Standard characterization methods :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., nitrophenyl group at C2, aldehyde at C3). Coupling constants in ¹H NMR distinguish imidazo[1,2-a]pyrimidine core protons .
  • IR spectroscopy : Aldehyde C=O stretch (~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹, ~1350 cm⁻¹) .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., CCDC 1437519 for analogous compounds) .

Advanced Research Questions

Q. How do electronic effects of the 3-nitrophenyl substituent influence the reactivity of the aldehyde group in further derivatization?

The electron-withdrawing nitro group enhances the electrophilicity of the aldehyde, facilitating nucleophilic additions (e.g., condensation with amines or hydrazines). Key considerations:

  • Steric hindrance : The nitro group’s meta position minimizes steric clashes during reactions .
  • Reactivity modulation : Substituents alter reaction rates in Knoevenagel condensations or Schiff base formations. Comparative studies with para-substituted analogs (e.g., 4-chlorophenyl derivatives) show faster kinetics for nitro-substituted systems .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Case example : Discrepancies in ¹³C NMR chemical shifts for the aldehyde carbon (C3) may arise from solvent effects or tautomerism. Solutions include:

  • 2D NMR (HSQC, HMBC) : Correlates aldehyde protons with adjacent carbons to confirm connectivity .
  • Variable-temperature NMR : Identifies dynamic processes (e.g., keto-enol tautomerism) in DMSO-d₆ .
  • Computational modeling : DFT calculations predict chemical shifts and validate experimental data .

Q. How can catalytic systems improve regioselectivity in functionalizing the imidazo[1,2-a]pyrimidine scaffold?

Heterogeneous catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) enhance regioselectivity in cross-coupling reactions:

  • Suzuki-Miyaura coupling : Palladium catalysts selectively functionalize C5 or C7 positions .
  • Photocatalysis : Visible-light-driven systems enable C–H activation at the C8 position .
    Table 1 : Comparative yields for catalytic vs. conventional methods:
Reaction TypeCatalystYield (%)Regioselectivity
Aldehyde oxidationNone65Low
Suzuki couplingPd/C82C5 > C7
C–H alkylationRu(bpy)₃Cl₂78C8

Q. Methodological Challenges and Solutions

Q. How to design stability studies for this compound under varying pH and temperature?

Experimental design :

  • pH stability : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC .
  • Thermal analysis : DSC/TGA identifies decomposition temperatures (>200°C typical for imidazo derivatives) .
    Key finding : Nitro groups enhance thermal stability but increase susceptibility to alkaline hydrolysis .

Q. What computational tools predict the compound’s bioactivity or interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to kinases or GPCRs .
  • ADMET prediction : SwissADME evaluates logP (~2.5), suggesting moderate blood-brain barrier permeability .

Properties

Molecular Formula

C13H8N4O3

Molecular Weight

268.23 g/mol

IUPAC Name

2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

InChI

InChI=1S/C13H8N4O3/c18-8-11-12(15-13-14-5-2-6-16(11)13)9-3-1-4-10(7-9)17(19)20/h1-8H

InChI Key

NUSDIKCJZWGKCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(N3C=CC=NC3=N2)C=O

Origin of Product

United States

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